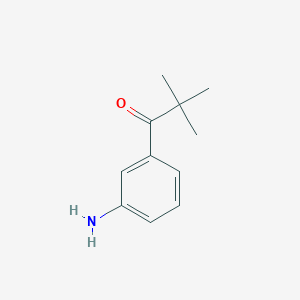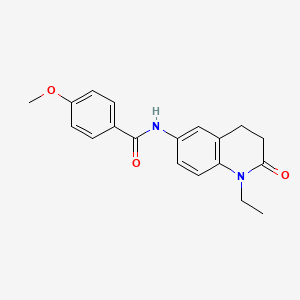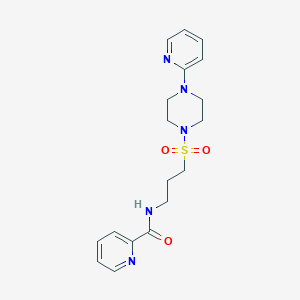![molecular formula C17H16N2O2S2 B2496610 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 663187-89-1](/img/structure/B2496610.png)
2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to "2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide," often involves complex reactions that yield compounds with significant biological activities. For instance, compounds with the benzothiazole moiety have been synthesized through various methods, demonstrating the versatility and adaptability of these chemical structures in synthesis processes. These methods may include condensation reactions, cyclization, and interactions with different reagents to introduce specific functional groups (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which significantly influences the compound's chemical behavior and interaction with biological systems. Structural characterization techniques such as FT-IR, NMR, and X-ray crystallography are essential tools in understanding these molecules' configurations and the implications of substituents on their overall structure and stability (Yoshikazu Uto et al., 2009).
Chemical Reactions and Properties
Benzothiazole derivatives engage in a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions can alter the compound's physical and chemical properties, making it suitable for different applications. For example, the introduction of an ethylthio group can enhance the lipophilicity of the molecule, potentially affecting its biological activity and solubility (N. Nam et al., 2010).
Physical Properties Analysis
The physical properties of "2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide," such as solubility, melting point, and stability, are crucial for its handling and application in different fields. While specific data on this compound might be scarce, benzothiazole derivatives' general trends indicate moderate to good solubility in organic solvents, which is beneficial for pharmaceutical applications (H. M. Mohamed, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, photostability, and electrochemical behavior, of benzothiazole derivatives are influenced by their molecular structure. The presence of functional groups such as ethylthio and methoxy can modulate the compound's reactivity towards various reagents and conditions, potentially leading to a broad spectrum of chemical behavior and applications (P. Yadav & Amar Ballabh, 2020).
科学的研究の応用
Metabolic Pathways and Toxicity
One study explored the metabolism of nephro- or hepatotoxic thiazoles, including the formation of toxic metabolites. The research specifically highlighted the metabolic pathways of thiazoles, leading to the formation of thioamides and α-dicarbonyl fragments. This insight is crucial in understanding the biotransformation and potential toxicity of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Neuroleptic Activity
Another study focused on the synthesis and neuroleptic activity of benzamides, which are structurally related to the compound of interest. The researchers identified a relationship between the chemical structure and inhibitory effects on stereotyped behavior in rats, indicating the neuroleptic potential of these compounds (Iwanami, Takashima, & Hirata, 1981).
Anticonvulsant Potential
Further research was conducted on benzothiazolotriazine derivatives for their anticonvulsant potential. This study is particularly relevant as it involves benzothiazole, a core structure in the compound of interest. The research highlighted the synthesis, characterization, and promising results of specific compounds in animal models, indicating their potential as anticonvulsant agents (Ul Firdaus, Habib, & Siddiqui, 2018).
Glucokinase Activation for Diabetes Treatment
Another intriguing application lies in the discovery of benzamide derivatives as glucokinase activators, relevant for the treatment of type 2 diabetes. This study presented the synthesis and screening of novel compounds, demonstrating significant potential in reducing blood glucose levels, offering insights into the therapeutic applications of similar structures (Park, Lee, & Hyun, 2014).
Antidepressant-like Effects
Research also delved into the antidepressant-like effects of benzamide derivatives. The study focused on the behavioral battery tests in rodents to assess the potential of these compounds as antidepressants, underlining the broad pharmacological implications of benzamide structures (Kurhe, Mahesh, & Devadoss, 2014).
Orexin-1 Receptor Mechanisms and Compulsive Food Consumption
Additionally, a study on the role of Orexin-1 receptor mechanisms in compulsive food consumption provided insights into the behavioral and physiological effects of benzamide-related compounds, suggesting their potential in treating eating disorders (Piccoli, Bonaventura, & Cifani, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMHIEFSJYVSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)




![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)


![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)
